molecular formula C9H10N2O3 B2354526 2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 1245569-53-2

2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No.: B2354526
CAS No.: 1245569-53-2
M. Wt: 194.19
InChI Key: DGWZXVOOPFTDRE-UHFFFAOYSA-N
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Description

2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is a chemical compound with the molecular formula C9H10N2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate, followed by cyclization with urea under acidic conditions to form the pyrimidine ring. The final step involves the hydrolysis of the ester group to yield the acetic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .

Industry

In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in industrial processes .

Mechanism of Action

The mechanism of action of 2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and fungi, leading to cell death. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with nucleic acid synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
  • 2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
  • 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

Uniqueness

2-(2-cyclopropyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is unique due to its specific cyclopropyl and acetic acid functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may offer enhanced antimicrobial activity and different reactivity profiles, making it valuable for specific applications .

Properties

IUPAC Name

2-(2-cyclopropyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-7(13)3-6-4-10-8(5-1-2-5)11-9(6)14/h4-5H,1-3H2,(H,12,13)(H,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWZXVOOPFTDRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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